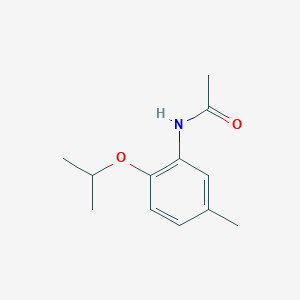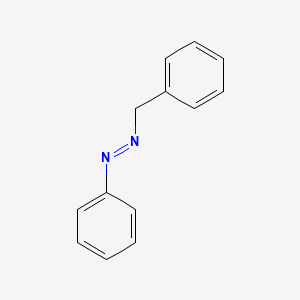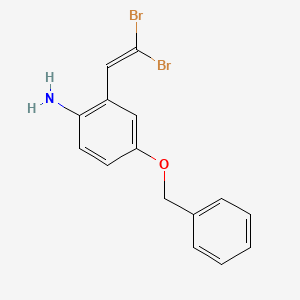![molecular formula C14H16O2 B14134334 5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
5-Hept-1-ynylbenzo[1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hept-1-ynylbenzo[1,3]dioxole: is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol It is characterized by a benzodioxole ring substituted with a hept-1-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hept-1-ynylbenzo[1,3]dioxole typically involves the coupling of a benzodioxole derivative with a hept-1-yne moiety. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hept-1-ynylbenzo[1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hept-1-ynylbenzo[1,3]dioxole is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of 5-Hept-1-ynylbenzo[1,3]dioxole depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the alkyne group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
- 5-Ethynylbenzo[1,3]dioxole
- 5-Propynylbenzo[1,3]dioxole
- 5-Butynylbenzo[1,3]dioxole
Comparison: Compared to its analogs, 5-Hept-1-ynylbenzo[1,3]dioxole has a longer alkyne chain, which may influence its physical properties, reactivity, and interactions with other molecules. This unique feature can make it more suitable for specific applications, such as in the design of molecular probes or advanced materials .
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
5-hept-1-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-12-8-9-13-14(10-12)16-11-15-13/h8-10H,2-5,11H2,1H3 |
Clave InChI |
AUTUYEQBANZBBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)


![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)



![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)



![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)


